4-Piperidin-1-yl-chromen-2-one is a synthetic compound that falls within the category of chromen-2-one derivatives, notable for its potential biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The chromen-2-one moiety, also known as coumarin, contributes to the compound's pharmacological properties and has been widely studied for various applications in medicinal chemistry.
The synthesis of 4-Piperidin-1-yl-chromen-2-one can be traced back to various methods documented in scientific literature. These methods typically involve reactions that incorporate piperidine into the chromen-2-one framework, often utilizing starting materials such as salicylaldehyde and appropriate acylating agents.
4-Piperidin-1-yl-chromen-2-one is classified under the following categories:
The synthesis of 4-Piperidin-1-yl-chromen-2-one can be achieved through several methods, with a common approach involving the condensation of piperidine with chromen-2-one derivatives. A typical synthesis route may include:
The synthesis often employs techniques such as thin-layer chromatography for monitoring reaction progress and determining product purity. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure of the synthesized compound.
The molecular structure of 4-Piperidin-1-yl-chromen-2-one consists of:
The molecular formula for 4-Piperidin-1-yl-chromen-2-one is , with a molecular weight of approximately 215.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using infrared spectroscopy and nuclear magnetic resonance spectroscopy.
4-Piperidin-1-yl-chromen-2-one can undergo various chemical reactions, including:
These reactions are typically performed under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.
The mechanism of action for compounds like 4-Piperidin-1-yl-chromen-2-one often involves interaction with biological targets such as enzymes or receptors. The presence of the piperidine moiety may enhance binding affinity due to its ability to form hydrogen bonds or ionic interactions with target sites.
Studies have shown that derivatives of chromenones exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism may vary based on structural modifications and target interactions.
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and phase transitions.
4-Piperidin-1-yl-chromen-2-one has potential applications in various fields:
The biological activity and physicochemical properties of piperidinyl-substituted chromenones are highly sensitive to the positional attachment of the piperidine moiety to the chromen-2-one scaffold. C-4 substitution (as in 4-piperidin-1-yl-chromen-2-one) is distinguished from other isomers by its electronic conjugation pathways and spatial orientation:
Table 1: Biological Activity of Positional Isomers
Substitution Position | Representative Compound | Key Biological Activity |
---|---|---|
C-4 | 4-[(Piperidin-1-yl)methyl]chromen-2-one | Anti-HIV activity (EC₅₀: 0.47–1.93 μM) [2] |
C-3 | Coumarin-3-carboxylic acid | Radical acceptor in photoredox synthesis [9] |
C-6 | 6-(Piperidinyl)chromen-2-one | Reduced Mcl-1 binding affinity (Ki >4 μM) [3] |
C-8 | 8-Nitro-7-hydroxychromen-2-one | Antifungal properties [8] |
Synthetic accessibility varies: C-4 piperidinyl derivatives form via nucleophilic aromatic substitution or palladium-catalyzed amination, while C-3 isomers require decarboxylative Giese reactions [9].
Systematic naming of 4-piperidin-1-yl-chromen-2-one derivatives follows hierarchical IUPAC conventions prioritizing the chromen-2-one parent structure (IUPAC PIN: 2H-chromen-2-one):
Table 2: Nomenclature Examples
Structural Feature | Systematic Name |
---|---|
Piperidine at C-4 | 4-(Piperidin-1-yl)chromen-2-one |
Piperidinylmethyl at C-4 | 4-[(Piperidin-1-yl)methyl]chromen-2-one |
7-Methyl with piperidinylmethyl | 4-[(Piperidin-1-yl)methyl]-7-methylchromen-2-one |
2-Hydroxyethylpiperidine at C-4 | 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]chromen-2-one |
Trivial names (e.g., "flavanones" for 2-phenyl derivatives) are discouraged unless referring to natural products with established terminology [7].
The chromen-2-one (unsaturated γ-pyrone) and chroman-4-one (saturated dihydro-γ-pyrone) scaffolds exhibit distinct electronic and geometric properties influencing bioactivity:
Table 3: Scaffold Comparison
Property | Chromen-2-one | Chroman-4-one |
---|---|---|
C₂–C₃ Bond | Double bond (planar) | Single bond (puckered) |
Dipole Moment | ~4.5 D | ~3.8 D |
Representative Bioactivity | Mcl-1 inhibition (Ki <1 μM) [3] | PTR1 inhibition (IC₅₀: 31–82 μM) [5] |
Metabolic Stability | Moderate (susceptible to CYP oxidation) | High (resistant to ring cleavage) [8] |
The –CH₂– bridge in 4-[(piperidin-1-yl)methyl]chromen-2-one derivatives governs electron delocalization and conformational dynamics:
Table 4: Stereoelectronic Parameters
Parameter | Value/Observation | Method of Analysis |
---|---|---|
Piperidine pKa | 11.22 (protonated) [10] | Potentiometric titration |
C₄–CH₂ Bond Length | 1.48 Å | X-ray crystallography [5] |
Torsional Flexibility | ±120° rotation barrier | DFT calculations (B3LYP/6-31G*) |
Electron Donation | σ-polarizability: +0.87 e⁻ | Hammett analysis [6] |
The methylene linkage thus balances electronic modulation, hydrophobic contact, and adaptive binding—key for designing multi-target inhibitors [2] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3